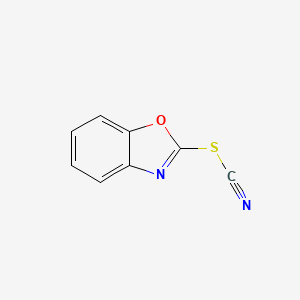
Thiocyanic acid, 2-benzoxazolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 2-benzoxazolyl ester is an organic compound that combines the structural features of thiocyanic acid and benzoxazole. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the thiocyanate and benzoxazole moieties in its structure allows it to participate in a variety of chemical reactions and exhibit unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 2-benzoxazolyl ester typically involves the reaction of 2-aminophenol with thiocyanic acid or its derivatives. One common method is the condensation of 2-aminophenol with aromatic aldehydes in the presence of a catalyst such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide at 50°C . This reaction forms the benzoxazole ring, which can then be further reacted with thiocyanic acid to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, photochemical and electrochemical methods can be employed to introduce the thiocyanato group into the benzoxazole framework .
Chemical Reactions Analysis
Types of Reactions: Thiocyanic acid, 2-benzoxazolyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiocyanato group can be oxidized or reduced.
Cyclization Reactions: The benzoxazole moiety can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can modify the thiocyanato group to form different functional groups .
Scientific Research Applications
Thiocyanic acid, 2-benzoxazolyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-benzoxazolyl ester involves its interaction with specific molecular targets and pathways. The thiocyanato group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thiocyanic Acid Esters: Compounds with the general structure R−S−C≡N, where R is an organic group.
Isothiocyanic Acid Esters: Compounds with the structure R−N=C=S, where R is an organic group.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring system with various substituents.
Uniqueness: Thiocyanic acid, 2-benzoxazolyl ester is unique due to the combination of the thiocyanato and benzoxazole moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to other similar compounds .
Properties
CAS No. |
5285-95-0 |
|---|---|
Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
1,3-benzoxazol-2-yl thiocyanate |
InChI |
InChI=1S/C8H4N2OS/c9-5-12-8-10-6-3-1-2-4-7(6)11-8/h1-4H |
InChI Key |
GQBOBBDNPAHXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
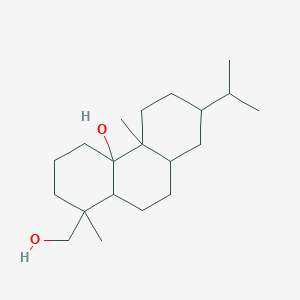
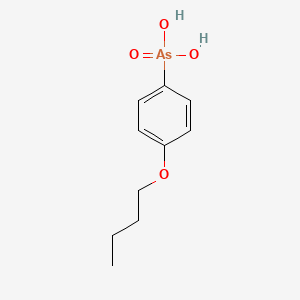
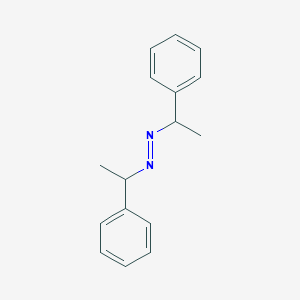

![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
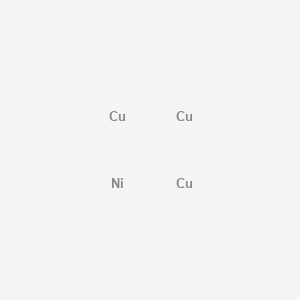
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)

acetic acid](/img/structure/B14735949.png)
